7-Nitro-3H-imidazo[4,5-b]pyridine

Catalog No.
S8226943
CAS No.
M.F
C6H4N4O2
M. Wt
164.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Nitro-3H-imidazo[4,5-b]pyridine

Product Name

7-Nitro-3H-imidazo[4,5-b]pyridine

IUPAC Name

7-nitro-1H-imidazo[4,5-b]pyridine

Molecular Formula

C6H4N4O2

Molecular Weight

164.12 g/mol

InChI

InChI=1S/C6H4N4O2/c11-10(12)4-1-2-7-6-5(4)8-3-9-6/h1-3H,(H,7,8,9)

InChI Key

GKNVWOWIFVSUFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1[N+](=O)[O-])NC=N2

7-Nitro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound characterized by its imidazo and pyridine rings. This compound features a nitro group at the 7-position, which significantly influences its chemical properties and biological activities. The structure can be represented as follows:

  • Molecular Formula: C₇H₅N₃O₂
  • Molecular Weight: 165.13 g/mol

The imidazo[4,5-b]pyridine framework is known for its versatility in various

  • Nitric Oxide Synthase (NOS) Inhibitors

    7-nitro-imidazopyridine possesses a nitro group, which can be a pharmacophore for nitric oxide synthase (NOS) inhibition. NOS enzymes are responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological processes. Inhibitors of NOS are being explored for their potential therapeutic applications in cardiovascular diseases and neurodegenerative disorders PubChem, CID 601858: .

  • Derivatives for Medicinal Chemistry

    The imidazopyridine scaffold is a prevalent core structure found in many biologically active molecules. 7-nitro-imidazopyridine could serve as a starting material for the synthesis of novel derivatives with potential therapeutic applications. Researchers can explore modifications on the molecule to target specific biological processes .

7-Nitro-3H-imidazo[4,5-b]pyridine can undergo several chemical transformations:

  • Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group using reducing agents such as palladium on carbon or iron in acetic acid. These reactions often yield derivatives with enhanced biological activity.
  • Alkylation: The nitrogen atoms in the imidazo and pyridine rings can participate in alkylation reactions, leading to a variety of substituted derivatives that may exhibit different pharmacological properties .
  • Condensation Reactions: This compound can react with aldehydes or ketones under acidic conditions to form imidazopyridine derivatives through condensation reactions, which are often facilitated by Lewis acids .

7-Nitro-3H-imidazo[4,5-b]pyridine has garnered attention for its biological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antibacterial activity against pathogens like Escherichia coli and Bacillus cereus.
  • Kinase Inhibition: Compounds based on the imidazo[4,5-b]pyridine scaffold have been investigated for their ability to inhibit various kinases, including Aurora kinases, which are critical in cancer cell proliferation.
  • Antitumor Activity: Some derivatives have demonstrated promising results in inhibiting tumor growth in preclinical models, making them candidates for further development as anticancer agents .

Several synthetic routes are available for producing 7-nitro-3H-imidazo[4,5-b]pyridine:

  • One-Step Synthesis: A straightforward method involves the reaction of aldehydes with 2-nitro-3-aminopyridine under reductive conditions using catalysts like tin(II) chloride.
  • Tandem Reactions: Recent methodologies utilize tandem reactions involving nucleophilic aromatic substitution followed by in situ reduction of nitro groups to form the desired imidazo[4,5-b]pyridine framework in high yields with minimal purification steps.
  • Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate reaction times and improve yields during cyclization processes involving imidazopyridine derivatives.

7-Nitro-3H-imidazo[4,5-b]pyridine has several notable applications:

  • Pharmaceutical Development: Its derivatives are being explored as potential drugs for treating various diseases, particularly cancers due to their kinase inhibition properties.
  • Material Science: The unique electronic properties of imidazo[4,5-b]pyridine compounds make them suitable for applications in organic electronics and photonic devices.
  • Biochemical Probes: Due to their ability to interact with biological targets, these compounds are also used as probes in biochemical assays.

Interaction studies involving 7-nitro-3H-imidazo[4,5-b]pyridine focus on its binding affinity with various biological targets:

  • Binding Affinity with Kinases: Structural studies have revealed how these compounds interact with kinase enzymes, providing insights into their mechanism of action and potential selectivity profiles.
  • Molecular Docking Studies: Computational studies have been employed to predict the binding modes of 7-nitro-3H-imidazo[4,5-b]pyridine derivatives with target proteins, helping to optimize their design for enhanced efficacy and specificity.

Several compounds share structural similarities with 7-nitro-3H-imidazo[4,5-b]pyridine. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
2-Amino-3H-imidazo[4,5-b]pyridineLacks nitro group; amino substitutionAntimicrobial properties
6-Methyl-3H-imidazo[4,5-b]pyridineMethyl substitution at position 6Kinase inhibition
7-Chloro-3H-imidazo[4,5-b]pyridineChlorine substitution at position 7Anticancer activity

The presence of the nitro group at position 7 distinguishes 7-nitro-3H-imidazo[4,5-b]pyridine from these similar compounds, contributing to its unique reactivity and biological profile.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

164.03342538 g/mol

Monoisotopic Mass

164.03342538 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-28-2023

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